molecular formula C18H14O5 B2395736 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 2319897-97-5

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2395736
CAS No.: 2319897-97-5
M. Wt: 310.305
InChI Key: XGHVGWVXZVTDNF-UHFFFAOYSA-N
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Description

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 7th position and a 2-methoxybenzoyl group at the 3rd position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 7-methoxycoumarin with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one
  • 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one
  • 7-methoxy-3-(2-nitrobenzoyl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the chromen-2-one core structure can result in distinct properties compared to other similar compounds.

Biological Activity

7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features two methoxy groups that influence its reactivity and biological activity. The structural formula can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

Unique Features

The presence of both methoxy groups in the structure enhances its solubility and reactivity compared to other coumarin derivatives, making it a promising candidate for further pharmacological studies.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of the compound against selected cancer cell lines:

Cell Line IC50 (μM)
B16-F1010.4 ± 0.2
HT2910.9 ± 0.5
Hep G28.8 ± 0.4

These values indicate that the compound effectively inhibits cell growth, with the lowest IC50 observed in Hep G2 cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation.
  • Receptor Modulation : Interactions with surface receptors can alter signaling pathways that promote cell survival.
  • Gene Expression Alteration : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also shown notable antimicrobial properties. It was tested against various bacterial strains, with the following results:

  • Staphylococcus pneumoniae : High activity
  • Pseudomonas aeruginosa : Moderate activity
  • Bacillus subtilis : Moderate activity
  • Salmonella panama : Low activity

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for its potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Comparative Studies

When compared to similar compounds, such as 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one and 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one, this compound demonstrates superior biological activity due to its unique substitution pattern on the chromen-2-one core structure .

Summary of Findings

Compound Activity Type Effectiveness
This compoundAnticancerHigh
7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-oneAnticancerModerate
7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-oneAnticancerModerate

Case Studies

In a study assessing the cytotoxic effects of various coumarin derivatives, it was found that this compound exhibited apoptosis rates between 40% and 85% across different cancer cell lines. Notably, it induced significant cell-cycle arrest in the G0/G1 phase, indicating its potential as an effective anticancer agent .

Properties

IUPAC Name

7-methoxy-3-(2-methoxybenzoyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVGWVXZVTDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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